molecular formula C17H15N3O9S B13734420 Benzenesulfonic acid, p-nitro-, 2-(1-benzimidazolyl)ethyl ester, oxalate, hydrate CAS No. 34703-83-8

Benzenesulfonic acid, p-nitro-, 2-(1-benzimidazolyl)ethyl ester, oxalate, hydrate

Cat. No.: B13734420
CAS No.: 34703-83-8
M. Wt: 437.4 g/mol
InChI Key: CBRGVYYCGFZTQA-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, p-nitro-, 2-(1-benzimidazolyl)ethyl ester, oxalate, hydrate is a complex organic compound that combines the structural features of benzenesulfonic acid, p-nitrobenzene, and benzimidazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, p-nitro-, 2-(1-benzimidazolyl)ethyl ester, oxalate, hydrate typically involves multiple steps:

    Nitration of Benzene: Benzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce nitrobenzene.

    Sulfonation: Nitrobenzene undergoes sulfonation with fuming sulfuric acid to yield p-nitrobenzenesulfonic acid.

    Esterification: The p-nitrobenzenesulfonic acid is then esterified with 2-(1-benzimidazolyl)ethanol under acidic conditions to form the desired ester.

    Formation of Oxalate Hydrate: The ester is reacted with oxalic acid to form the oxalate salt, which is then hydrated to yield the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The sulfonic acid group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents such as sodium hydroxide or other strong bases are employed.

Major Products

    Oxidation: Products include benzimidazole derivatives with oxidized functional groups.

    Reduction: The major product is the corresponding amino derivative.

    Substitution: Various substituted benzenesulfonic acid derivatives are formed.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a catalyst in organic synthesis due to its unique structural features.

    Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Biochemical Studies: The compound is used in studies involving enzyme inhibition and protein interactions.

Medicine

Industry

    Dyes and Pigments: The compound is used in the production of dyes and pigments due to its vibrant color properties.

    Detergents: It is also used in the formulation of detergents and cleaning agents.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

    Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites.

    Protein Interactions: The compound can interact with proteins, altering their structure and function.

    Signal Transduction: It may affect cellular signaling pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic Acid: A simpler analog without the nitro and benzimidazole groups.

    p-Nitrobenzenesulfonic Acid: Lacks the benzimidazole and ester functionalities.

    2-(1-Benzimidazolyl)ethanol: Does not contain the sulfonic acid and nitro groups.

Uniqueness

Benzenesulfonic acid, p-nitro-, 2-(1-benzimidazolyl)ethyl ester, oxalate, hydrate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the nitro, sulfonic acid, and benzimidazole groups allows for diverse chemical transformations and interactions, making it a valuable compound in various scientific fields.

Properties

CAS No.

34703-83-8

Molecular Formula

C17H15N3O9S

Molecular Weight

437.4 g/mol

IUPAC Name

2-(3H-benzimidazol-1-ium-1-yl)ethyl 4-nitrobenzenesulfonate;2-hydroxy-2-oxoacetate

InChI

InChI=1S/C15H13N3O5S.C2H2O4/c19-18(20)12-5-7-13(8-6-12)24(21,22)23-10-9-17-11-16-14-3-1-2-4-15(14)17;3-1(4)2(5)6/h1-8,11H,9-10H2;(H,3,4)(H,5,6)

InChI Key

CBRGVYYCGFZTQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC=[N+]2CCOS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-].C(=O)(C(=O)[O-])O

Origin of Product

United States

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